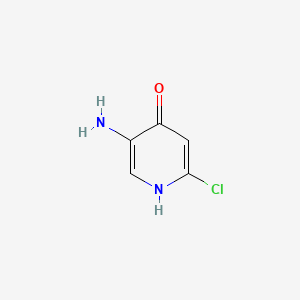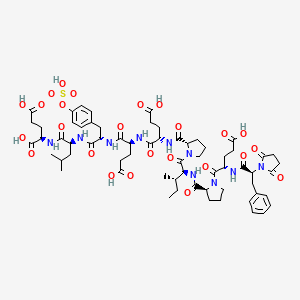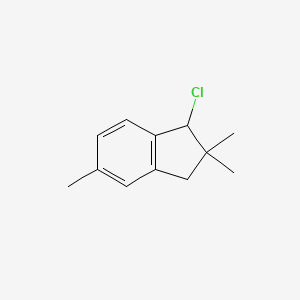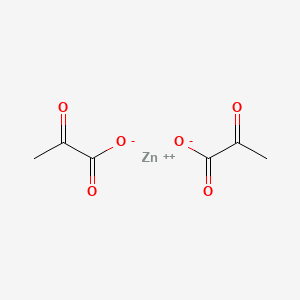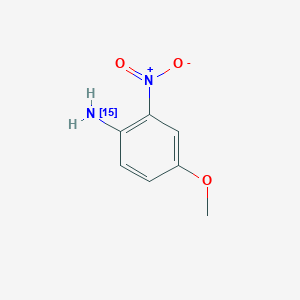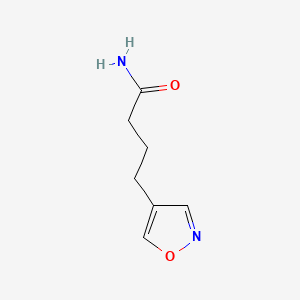
Linolenic Acid-13C18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linolenic Acid-13C18 is a uniformly 13C labeled form of linolenic acid . It’s a fatty acid found in vegetable oil and is a mixture of α-Linolenic acid (an omega-3 fatty acid) and y-Linolenic acid (an omega-6 fatty acid) . It’s particularly studied in metabolic research for its impact on cardiovascular disease .
Synthesis Analysis
Linolenic Acid-13C18 is synthesized from linolenic acid, a fatty acid found in vegetable oil . The synthesis involves the use of a Stearyl Modification, which is an economical and effective carrier molecule .Molecular Structure Analysis
The molecular formula of Linolenic Acid-13C18 is C18H30O2 . The linear formula is 13CH3(13CH2)413CH=13CH13CH213CH=13CH (13CH2)713CO2H . The molecular weight is 298.31 .Chemical Reactions Analysis
Linolenic Acid-13C18 is a part of membrane phospholipids and functions as a structural component to maintain a certain level of membrane fluidity . It’s involved in metabolic research for its impact on cardiovascular disease .Physical And Chemical Properties Analysis
Linolenic Acid-13C18 has a boiling point of 229-230 °C/16 mmHg, a melting point of -5 °C, and a density of 0.957 g/mL at 25 °C . It has a mass shift of M+18 and is stored at −20°C .科学的研究の応用
Cardiovascular Research
Linolenic Acid-13C18 plays a significant role in metabolic studies related to cardiovascular health. It’s used to trace the metabolism of fatty acids and understand their impact on cardiovascular diseases. Studies suggest that α-Linolenic Acid-13C18 can modulate the PI3K/Akt signaling pathway, which is crucial for cardiovascular health and disease prevention .
Metabolic Studies
In metabolic research, Linolenic Acid-13C18 is utilized to investigate the oxidation of fatty acids and their conversion into longer-chain polyunsaturates in healthy subjects. This research is vital for understanding the metabolism of essential fatty acids and their role in human health .
Lipidomics
Linolenic Acid-13C18 is used in lipidomics to determine the composition and changes in lipid profiles under various conditions. It helps in identifying the action of individual lipid species in foods and other biological samples, which is crucial for understanding the roles of lipids in health and disease .
Anti-inflammatory Research
Researchers use Linolenic Acid-13C18 to study its anti-inflammatory properties . It’s known that linolenic acid can reduce inflammation, which is beneficial for conditions like arthritis and other inflammatory diseases. The stable isotope labeling allows for detailed tracking of its metabolism and effects on inflammation .
Brain Health
Linolenic Acid-13C18 is significant in studies related to brain health , particularly in understanding how fatty acids may sustain blood-brain barrier integrity and boost brain resilience against diseases like Alzheimer’s .
Skin Care Applications
In the field of dermatology and skin care , Linolenic Acid-13C18 is studied for its role as an emollient and its potential to improve skin barrier function, reduce acne, and provide anti-inflammatory benefits .
作用機序
- Role : As a structural component, it helps maintain membrane fluidity in the transdermal water barrier of the epidermis .
- It may play a role in:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
Linolenic Acid-13C18 is intended for use as an internal standard for the quantification of linoleic acid . It’s an essential ω-6 polyunsaturated fatty acid (PUFA) and is the most abundant PUFA in a variety of foods . It’s expected to be used more in metabolic research, especially in studies related to cardiovascular diseases .
特性
IUPAC Name |
(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-JHNAZIRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857932 |
Source


|
| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linolenic Acid-13C18 | |
CAS RN |
287111-28-8 |
Source


|
| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


